molecular formula C59H85N15O11 B1139628 L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam CAS No. 667430-81-1

L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam

Cat. No.: B1139628
CAS No.: 667430-81-1
M. Wt: 1180.41
InChI Key:
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Description

Potent and selective melanocortin 4 (MC4) receptor agonist (IC50 values are 0.58 and 55 nM for human MC4 and MC3 receptors respectively). Produces a rapid and dose dependent restoration of cardiovascular and respiratory function in hemorrhage-shocked rats.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis of complex peptides and peptide hormones. For instance, its derivatives have been used in the synthesis of α-Melanotropin (α-MSH) from hog, showcasing its utility in peptide hormone research (Guttmann & Boissonnas, 1959).

  • Another study demonstrated the synthesis of L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophanyl-glycyl-ϵ-CBO-L-lysyl-L-prolyl-L-valylamide, highlighting the flexibility and utility of such compounds in peptide synthesis (Boissonnas, Guttmann, Huguenin, Jaquenoud, & Sandrin, 1958).

Biophysical and Biochemical Properties

  • Studies have explored the hydrolysis of similar compounds, examining their susceptibility to enzymatic actions like those of trypsin, which is crucial for understanding peptide metabolism (Izumiya, Yamashita, Uchio, & Kitagawa, 1960).

  • In another study, the synthesis of secretin involving protected tetradecapeptides was described, demonstrating the use of such compounds in understanding hormone synthesis and function (Bodanszky & Williams, 1967).

Applications in Drug and Peptide Discovery

Properties

IUPAC Name

(2S)-1-[(3S,11S,14S,17S,20S,23S)-3-(2-acetamidohexanoylamino)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carbonyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H85N15O11/c1-5-6-20-40(66-35(4)75)51(78)71-45-32-48(76)63-26-13-12-22-42(57(84)73-28-16-25-47(73)56(83)72-49(34(2)3)50(60)77)68-54(81)44(31-37-33-65-39-21-11-10-19-38(37)39)69-52(79)41(23-14-27-64-59(61)62)67-53(80)43(30-36-17-8-7-9-18-36)70-55(82)46-24-15-29-74(46)58(45)85/h7-11,17-19,21,33-34,40-47,49,65H,5-6,12-16,20,22-32H2,1-4H3,(H2,60,77)(H,63,76)(H,66,75)(H,67,80)(H,68,81)(H,69,79)(H,70,82)(H,71,78)(H,72,83)(H4,61,62,64)/t40?,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDJLFPEWSAPJ-RVBGBMFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H85N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 2
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 3
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 4
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 5
Reactant of Route 5
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 6
Reactant of Route 6
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam

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